methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2230692-11-0
VCID: VC5334075
InChI: InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3
SMILES: COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C
Molecular Formula: C11H20N2O3Si
Molecular Weight: 256.377

methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

CAS No.: 2230692-11-0

Cat. No.: VC5334075

Molecular Formula: C11H20N2O3Si

Molecular Weight: 256.377

* For research use only. Not for human or veterinary use.

methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate - 2230692-11-0

Specification

CAS No. 2230692-11-0
Molecular Formula C11H20N2O3Si
Molecular Weight 256.377
IUPAC Name methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3
Standard InChI Key BLTQINUYEIQMRL-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure consists of a pyrazole ring (C3H3N2\text{C}_3\text{H}_3\text{N}_2) substituted with two key functional groups:

  • SEM Group: The 1-position is protected by a SEM group ((CH2OCH2CH2Si(CH3)3\text{(CH}_2\text{OCH}_2\text{CH}_2\text{Si(CH}_3\text{)}_3), which enhances solubility and stability during synthetic manipulations .

  • Methyl Ester: The 4-position features a methyl ester (COOCH3\text{COOCH}_3), a common motif in prodrug design and intermediate synthesis .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H20N2O3Si\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{Si}
Molecular Weight256.37 g/mol
CAS Number2230692-11-0
IUPAC NameMethyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a two-step strategy:

  • Pyrazole Ring Formation: Pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling reactions .

  • SEM Protection: The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the alkylation of the pyrazole nitrogen .

Example Reaction:

Pyrazole-4-carboxylate+SEMClNaH, DMFMethyl 1-SEM-1H-pyrazole-4-carboxylate\text{Pyrazole-4-carboxylate} + \text{SEMCl} \xrightarrow{\text{NaH, DMF}} \text{Methyl 1-SEM-1H-pyrazole-4-carboxylate}

Optimization and Yield

  • Yield: Reported yields range from 57% to 75% depending on reaction conditions .

  • Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures is commonly employed .

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The SEM-protected pyrazole serves as a versatile building block:

  • Pharmaceutical Intermediates: Used in the synthesis of covalent protease inhibitors (e.g., anti-alphavirus agents) .

  • Heterocyclic Systems: Facilitates the construction of fused pyrazolo[3,4-b]pyridines and thieno[2,3-c]pyrazoles .

Table 2: Key Applications in Drug Discovery

ApplicationTarget/ActivityReference
Protease InhibitionChikungunya nsP2 cysteine protease
Antimicrobial AgentsBenzofuran-pyrazole hybrids
Antiviral CompoundsAlphavirus replication inhibitors

Comparative Analysis with Analogues

Structural Analogues

  • Ethyl Esters: Ethyl 1-SEM-1H-pyrazole-4-carboxylate (CAS 1125880-03-6) exhibits similar reactivity but altered solubility .

  • Nitro Derivatives: 4-Nitro-1-SEM-1H-pyrazole (CAS 1260160-79-9) is used in electrophilic substitution reactions .

Table 3: Comparison of Pyrazole Derivatives

CompoundMolecular WeightKey Functional GroupApplication
Methyl 1-SEM-pyrazole-4-carboxylate256.37Methyl esterIntermediate synthesis
Ethyl 5-formyl-1-SEM-pyrazole-4-carboxylate298.41Formyl groupAldehyde-based coupling
4-Ethynyl-1-SEM-1H-pyrazole222.36Ethynyl groupClick chemistry

Future Directions

Research Opportunities

  • Bioconjugation: Explore use in PROTACs (proteolysis-targeting chimeras) via esterase-sensitive linkages.

  • Materials Science: Investigate SEM-protected pyrazoles in metal-organic frameworks (MOFs).

Challenges

  • Scalability: Optimize SEM introduction for kilogram-scale synthesis.

  • Toxicity Profiling: Conduct in vitro and in vivo studies to establish safety thresholds.

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